molecular formula C18H13N3O2S B2488528 (E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one CAS No. 301675-33-2

(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one

Cat. No. B2488528
CAS RN: 301675-33-2
M. Wt: 335.38
InChI Key: MIBZXTCVZMHWJL-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, utilizing starting materials like thiocarbohydrazide and chloroacetic acid in the presence of catalysts to yield thiazolidin-4-ones with high yields. For instance, Gupta and Chaudhary (2013) describe a green synthesis approach catalyzed by N-Methylpyridinium Tosylate, highlighting the efficient and environmentally friendly methods employed in synthesizing thiazole derivatives (Gupta & Chaudhary, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one" has been elucidated through techniques like X-ray crystallography, revealing complex structures that contribute to their chemical behavior. Barare et al. (2015) provided insight into the molecular structure through X-ray single-crystal data, compared against theoretical calculations, underscoring the intricate nature of these molecules (Barare et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure, enabling a range of chemical reactions. For instance, the synthesis process may involve the reaction of hydrazinecarbothioamide with various reagents to afford new thiazole derivatives, as demonstrated by Gomha and Badrey (2013), showcasing the versatility and reactivity of these compounds (Gomha & Badrey, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play crucial roles in the application of these compounds. Sasagawa et al. (2012) focused on the crystal structure, highlighting how molecular interactions influence the physical properties of compounds with naphthalene moieties (Sasagawa et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are essential for understanding the potential applications of these compounds. The reaction with nucleophiles, as explored by Gouhar and Raafat (2015), provides insights into the synthesis of novel compounds with potential anticancer properties, illustrating the chemical versatility of naphthalene derivatives (Gouhar & Raafat, 2015).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : N-aryl hydrazones and 2,3-disubstituted-4-thiazolidinones, including derivatives of the compound , have been synthesized and characterized. These compounds have shown potential in antioxidant, anti-inflammatory, analgesic, antibacterial, and antifungal activities (Nandagokula et al., 2012).

  • Characterization Techniques : The compound has been a subject of study involving various characterization techniques like NMR, IR, and elemental analysis, providing insights into its molecular structure (Ai, 2008).

Biological and Pharmacological Activities

  • Antimicrobial and Anticancer Properties : Some derivatives of this compound have shown significant antimicrobial and anticancer activities. These studies provide a foundation for the development of new therapeutic agents (Gomha & Badrey, 2013).

  • Cytotoxicity and Antiproliferative Activities : Research has indicated the potential cytotoxicity and antiproliferative activities of certain derivatives against various cancer cell lines, highlighting their potential in cancer research (Mansour et al., 2020).

Chemical Applications

  • Catalysis : The compound has been used in creating catalysts for oxidation reactions. These catalysts have demonstrated improved stability and reusability, making them significant in industrial and laboratory applications (Ghorbanloo & Alamooti, 2017).

  • Organic Light Emitting Diodes (OLEDs) : Derivatives of this compound have been synthesized and evaluated for use in OLEDs, showing potential in the field of electronics and display technology (García-López et al., 2014).

Sensor Applications

  • Selective Fluorescence Sensors : A naphthol derivative of this compound has been developed as a selective fluorescent chemosensor for detecting Al(III) ions. This application is significant in environmental monitoring and analytical chemistry (Xiao et al., 2018).

Mechanism of Action

The compound has been studied as a potential inhibitor of mycobacterial aminoacyl-tRNA synthetases . These enzymes are essential for protein biosynthesis, making them attractive targets for drug discovery .

Future Directions

The compound’s potential as a multi-target drug for treating tuberculosis, particularly drug-resistant strains, is a promising area of future research . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-12-7-8-14-16(10-12)24-18(19-14)21-20-17-13-5-3-2-4-11(13)6-9-15(17)22/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBXZYNRVPXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.